molecular formula C13H13N3O4 B2408105 dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 166031-15-8

dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2408105
CAS No.: 166031-15-8
M. Wt: 275.264
InChI Key: JILJLIYKAMMNLZ-UHFFFAOYSA-N
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Description

Dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 166031-15-8) is a high-purity chemical reagent for research applications. This compound features a planar 1,2,3-triazole core disubstituted with methoxycarbonyl groups and an N-linked p-tolyl ring, a structure supported by crystallographic data on closely related analogues . The 1,2,3-triazole scaffold is a premier pharmacophore in medicinal chemistry, prized for its stability under metabolic, acidic, and basic conditions, and its ability to participate in key intermolecular interactions like hydrogen bonding and π-π stacking . It is most commonly synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click" chemistry reaction that provides excellent regiocontrol . This compound serves as a versatile building block for constructing more complex molecular hybrids and conjugates for biological screening. Researchers value 1,2,3-triazole-containing compounds as lead structures in developing new therapeutic agents, with demonstrated activities in anticancer, antimicrobial, anti-tubercular, and antiviral research areas . As a characterized molecule, it is ideal for use in structure-activity relationship (SAR) studies, as a synthetic intermediate, or as a standard in analytical chemistry. This product is intended for research purposes in a laboratory setting and is strictly for professional use. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

dimethyl 1-(4-methylphenyl)triazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-8-4-6-9(7-5-8)16-11(13(18)20-3)10(14-15-16)12(17)19-2/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILJLIYKAMMNLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

    Preparation of Azide: The starting material, 4-methylphenyl azide, is prepared by reacting 4-methylphenylamine with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with dimethyl acetylenedicarboxylate in the presence of a copper(I) catalyst to form the triazole ring.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the ester groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate exhibits anticancer properties. It has demonstrated significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
K-56210.5Induction of apoptosis via mitochondrial dysfunction
HL-6012.3DNA fragmentation and chromatin condensation

The mechanism involves the activation of apoptotic pathways leading to cell death, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound also shows antimicrobial activity against several pathogens. Its triazole moiety is particularly effective against fungal strains, making it a potential candidate for antifungal treatments:

Pathogen Activity
Candida albicansModerate inhibition
Aspergillus nigerSignificant inhibition

These findings suggest that the compound could be used in developing new antifungal therapies .

Agricultural Applications

This compound has potential applications in agriculture as a pesticide or fungicide. Its ability to inhibit fungal growth can be harnessed to protect crops from various fungal diseases. Field studies have indicated its effectiveness in controlling pathogens that affect staple crops such as wheat and corn.

Material Science

The compound's unique chemical structure allows it to be used in the synthesis of novel materials with specific properties. For example, it can serve as a precursor for the development of polymers with enhanced thermal stability and mechanical strength. Research is ongoing to explore its incorporation into composite materials for various industrial applications.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on leukemia cell lines. The results demonstrated a clear dose-dependent response in cell viability assays, supporting its potential as an anticancer agent .

Case Study 2: Agricultural Efficacy

In agricultural trials conducted on tomato plants infected with Fusarium wilt, the application of this compound significantly reduced disease incidence compared to untreated controls. This suggests its utility as a biopesticide in sustainable agriculture .

Mechanism of Action

The mechanism of action of dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be compared with other triazole derivatives, such as:

    1,2,3-Triazole: The parent compound without any substituents.

    1-(4-Methylphenyl)-1H-1,2,3-triazole: Lacks the ester groups.

    Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate: Lacks the 4-methylphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a triazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, supported by relevant research findings.

Chemical Structure and Synthesis

This compound features a triazole ring with a dimethyl ester group and a 4-methylphenyl substituent. The compound is synthesized primarily through the Huisgen 1,3-dipolar cycloaddition reaction, also known as "click chemistry." The synthesis involves:

  • Preparation of Azide : Reacting 4-methylphenylamine with sodium nitrite and hydrochloric acid to form diazonium salt, which is then treated with sodium azide.
  • Cycloaddition Reaction : The azide reacts with dimethyl acetylenedicarboxylate in the presence of a copper(I) catalyst.
  • Purification : The product is purified via recrystallization or column chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance:

  • In vitro studies have shown that triazole derivatives can inhibit the growth of various bacteria such as Escherichia coli and Staphylococcus aureus.
  • The compound's mechanism may involve the inhibition of specific enzymes crucial for microbial growth .

Anticancer Activity

The compound has been evaluated for its anticancer properties:

  • Cell Line Studies : In studies involving various cancer cell lines (e.g., MCF-7 and HCT-116), this compound exhibited notable antiproliferative effects. IC50 values were reported in the micromolar range, indicating potent activity against these cell lines .
  • Mechanism of Action : The compound is believed to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition leads to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is beneficial to compare it with other triazole derivatives:

CompoundStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
1H-1,2,3-TriazoleBasic triazole structureLimited biological activity
1-(4-Methylphenyl)-1H-1,2,3-triazoleLacks ester groupsModerate antimicrobial activity

The distinct combination of functional groups in this compound contributes to its enhanced biological activities compared to simpler triazoles.

Case Studies and Research Findings

A selection of studies highlights the biological potential of this compound:

  • Study on Antiproliferative Effects : A recent publication demonstrated that derivatives of triazoles exhibited significant anticancer activity through TS inhibition. This compound was among those tested and showed promising results against multiple cancer cell lines .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of triazole derivatives against common pathogens. This compound demonstrated effective inhibition against E. coli and S. aureus, supporting its potential as an antimicrobial agent .

Q & A

Q. What synthetic methodologies are effective for preparing dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate?

The compound is synthesized via [1,3]-dipolar cycloaddition between azides and alkynes, followed by esterification. For example, analogous triazole derivatives are synthesized by refluxing hydrazides with substituted aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid), achieving yields up to 65% after crystallization . Optimization involves solvent selection (DMSO for reflux), reaction time (18 hours), and purification via ice-water precipitation.

Q. How is the structural characterization of this compound validated?

X-ray crystallography is the gold standard. For related triazole dicarboxylates, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.0504 Å, b = 9.6941 Å, c = 11.1893 Å) are reported. Refinement using R[F² > 2σ(F²)] = 0.015 confirms atomic positions and bond angles (e.g., O5–C9–C8 = 111.51°) .

Q. What spectroscopic techniques are critical for purity assessment?

Use NMR (¹H/¹³C) to confirm substituent integration (e.g., methylphenyl protons at δ 2.35 ppm) and FT-IR for ester carbonyl stretches (~1700–1750 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (e.g., Mₜ = 445.21 for a derivative) .

Advanced Research Questions

Q. How can computational methods predict reactivity or regioselectivity in triazole formation?

Quantum chemical calculations (e.g., DFT) model transition states to predict [1,3]-dipolar cycloaddition regioselectivity. Reaction path searches using software like GRRM or IRC analyses identify energetically favorable pathways, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

Discrepancies between observed bond lengths (e.g., C–N in triazole rings) and theoretical values require multi-method validation. For example, compare X-ray data (C10–C11 = 1.375 Å) with DFT-optimized geometries. Adjust for crystal packing effects or hydrogen bonding .

Q. How do steric and electronic effects of the 4-methylphenyl group influence photophysical properties?

The electron-donating methyl group enhances conjugation, shifting UV-Vis absorption maxima. Time-dependent DFT (TD-DFT) simulations correlate substituent effects with experimental λ_max. Compare with analogs lacking methyl groups to isolate electronic contributions .

Methodological Recommendations

  • Contradiction Analysis : Use Bayesian statistics to weigh crystallographic vs. spectroscopic data, prioritizing error margins .
  • Experimental Design : Apply ICReDD’s feedback loop: computational predictions → targeted synthesis → data-driven refinement .

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